2,4,6-Tris(benzyloxy)-1,3,5-triazine
Overview
Description
2,4,6-Tris(benzyloxy)-1,3,5-triazine is an organic compound characterized by a triazine ring substituted with three benzyloxy groups at the 2, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(benzyloxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with benzyl alcohol under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by benzyloxy groups. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tris(benzyloxy)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated triazine derivatives.
Substitution: The benzyloxy groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Hydrogenated triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,6-Tris(benzyloxy)-1,3,5-triazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(benzyloxy)-1,3,5-triazine involves its interaction with various molecular targets. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, while the triazine ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: An aromatic compound with tertiary amine and phenolic hydroxyl functionality.
2,4,6-Tris(4-iodophenyl)-1,3,5-trimethylbenzene: A compound used in synthetic chemistry for coupling reactions.
Uniqueness: 2,4,6-Tris(benzyloxy)-1,3,5-triazine is unique due to its specific substitution pattern and the presence of benzyloxy groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,4,6-tris(phenylmethoxy)-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-4-10-19(11-5-1)16-28-22-25-23(29-17-20-12-6-2-7-13-20)27-24(26-22)30-18-21-14-8-3-9-15-21/h1-15H,16-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWCYDNXMANIFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC(=N2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279884 | |
Record name | 2,4,6-tris(benzyloxy)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7285-83-8 | |
Record name | NSC14428 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14428 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,6-tris(benzyloxy)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Tris(benzyloxy)-1,3,5-triazin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT)?
A: TriBOT serves as an efficient O-benzylating reagent for carboxylic acids and alcohols. [, ] This means it introduces a benzyl protecting group, a common strategy in organic synthesis, particularly carbohydrate chemistry. []
Q2: What makes TriBOT advantageous compared to other benzylating agents?
A: TriBOT stands out due to its ease of handling and efficiency. It is a stable crystalline solid, unlike other acid-catalyzed benzylating agents like benzyl 2,2,2-trichloroacetimidate (BTCAI), which are moisture and heat-sensitive. [] Additionally, TriBOT exhibits high atom economy as each molecule carries three benzyl groups available for reactions, requiring only 0.4 equivalents for effective benzylation. []
Q3: Can you elaborate on the selectivity of TriBOT in reactions involving hydroxycarboxylic acids?
A: TriBOT exhibits remarkable selectivity depending on the reaction conditions. Under acidic conditions, it favors dibenzylation of hydroxycarboxylic acids. [, ] Conversely, under thermal conditions, it selectively forms the hydroxy ester. [, ] This control over product formation makes TriBOT a valuable tool in organic synthesis.
Q4: Have there been any computational studies on TriBOT or its derivatives?
A: Yes, computational studies have provided valuable insights into TriBOT and its derivatives. For instance, density functional theory (DFT) calculations were crucial in understanding the fragmentation pathways of protonated TriBOT and its amino analogue under collision-induced dissociation in mass spectrometry. [] Furthermore, research has explored the non-linear optical properties of TriBOT derivatives, revealing their potential in materials science. []
Q5: Is there any research on modifying the core structure of TriBOT?
A: Yes, researchers have investigated the impact of modifying the core triazine structure of TriBOT on its reactivity. For example, studies comparing the O-benzylating ability of TriBOT with its structural isomers, 4,6-bis(benzyloxy)-1,3,5-triazin-2(1H)-one (DiBOT) and 6-(benzyloxy)-1,3,5-triazine-2,4(1H,3H)-dione (MonoBOT), revealed that MonoBOT exhibited superior reactivity. [] This finding suggests that 1,3,5-triazine-2,4(1H,3H)-dione holds promise as a core structure for developing efficient acid-catalyzed alkylating reagents. []
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